molecular formula C12H23NO2 B3104791 Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate CAS No. 1499405-44-5

Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate

Cat. No.: B3104791
CAS No.: 1499405-44-5
M. Wt: 213.32
InChI Key: VDXMVJKOYUIKKX-UHFFFAOYSA-N
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Description

Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is a chemical compound with the molecular formula C12H23NO2 . It is used in scientific research and possesses unique properties that make it suitable for various applications such as catalysis and drug synthesis.


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2,2,3,3-tetramethylcyclopropyl group . This structure contributes to its unique properties and potential applications.


Chemical Reactions Analysis

Tert-butyl esters, such as this compound, can undergo various reactions. For example, they can be deprotected using aqueous phosphoric acid . Additionally, they can react with SOCl2 to form acid chlorides .

Scientific Research Applications

Synthesis and Chemical Applications

  • This compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides , highlighting its role in the synthesis of nucleoside analogues with potential applications in antiviral and anticancer drugs (Ober et al., 2004).
  • It is used in mild and efficient one-pot Curtius rearrangement reactions to form Boc-protected amines, offering a versatile approach to synthesizing protected amino acids and other amines (Lebel & Leogane, 2005).
  • Research also includes its conversion into spirocyclopropanated analogues of insecticides , demonstrating its utility in creating novel agricultural chemicals with potentially enhanced efficacy and safety profiles (Brackmann et al., 2005).

Material Science and Environmental Applications

  • A study on cyclizative atmospheric CO2 fixation by unsaturated amines leading to cyclic carbamates, highlights its application in carbon capture technologies, contributing to environmental sustainability efforts (Takeda et al., 2012).

Analytical Chemistry

  • An analytical method was developed for the characterization and evaluation of trace levels of genotoxic impurities in pharmaceutical substances, underlining its importance in ensuring the safety and efficacy of pharmaceutical products (Puppala et al., 2022).

Mechanism of Action

Pharmacokinetics

, which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate . For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 432.4±35.0 °C . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .

Properties

IUPAC Name

tert-butyl N-(2,2,3,3-tetramethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)13-8-11(4,5)12(8,6)7/h8H,1-7H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMVJKOYUIKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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